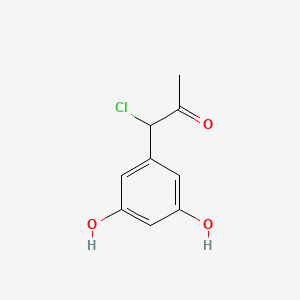
1-Chloro-1-(3,5-dihydroxyphenyl)propan-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Chloro-1-(3,5-dihydroxyphenyl)propan-2-one is an organic compound with the molecular formula C9H9ClO3 and a molecular weight of 200.62 g/mol This compound is characterized by the presence of a chloro group, two hydroxyl groups, and a ketone functional group attached to a phenyl ring
准备方法
The synthesis of 1-Chloro-1-(3,5-dihydroxyphenyl)propan-2-one can be achieved through several synthetic routes. One common method involves the chlorination of 1-(3,5-dihydroxyphenyl)propan-2-one using thionyl chloride or phosphorus pentachloride under controlled conditions . The reaction typically requires an inert atmosphere and anhydrous solvents to prevent side reactions.
Industrial production methods may involve the use of continuous flow reactors to ensure consistent product quality and yield. These methods often employ catalysts and optimized reaction conditions to enhance the efficiency of the synthesis process.
化学反应分析
1-Chloro-1-(3,5-dihydroxyphenyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common reagents and conditions used in these reactions include acidic or basic catalysts, controlled temperatures, and inert atmospheres to prevent unwanted side reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
1-Chloro-1-(3,5-dihydroxyphenyl)propan-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound’s ability to interact with biological molecules makes it useful in studying enzyme mechanisms and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 1-Chloro-1-(3,5-dihydroxyphenyl)propan-2-one involves its interaction with molecular targets such as enzymes and receptors. The chloro group can act as an electrophile, facilitating nucleophilic attack by biological molecules. The hydroxyl groups can form hydrogen bonds with target proteins, stabilizing the compound-protein complex. The ketone group can participate in redox reactions, influencing the compound’s biological activity.
相似化合物的比较
1-Chloro-1-(3,5-dihydroxyphenyl)propan-2-one can be compared with similar compounds such as:
1-(3,5-Dihydroxyphenyl)propan-2-one: Lacks the chloro group, resulting in different reactivity and biological activity.
1-Chloro-1-(3,5-diformylphenyl)propan-2-one: Contains formyl groups instead of hydroxyl groups, leading to distinct chemical properties and applications.
生物活性
1-Chloro-1-(3,5-dihydroxyphenyl)propan-2-one is an organic compound notable for its diverse biological activities, attributed to its unique chemical structure featuring a chloro group, two hydroxyl groups, and a ketone functional group. This combination allows the compound to engage in various interactions with biological molecules, making it a subject of interest in pharmacological research.
- Molecular Formula : C10H11ClO3
- Molecular Weight : 200.62 g/mol
- Functional Groups : Chloro group, hydroxyl groups, ketone
The presence of hydroxyl groups enables the compound to form hydrogen bonds and participate in redox reactions, while the chloro group can facilitate nucleophilic attacks on biological targets.
The biological activity of this compound is primarily linked to:
- Antioxidant Properties : The compound has been investigated for its potential as an antioxidant, which may help mitigate oxidative stress in biological systems.
- Enzyme Inhibition : It shows promise in inhibiting various enzymes, including those involved in metabolic pathways. For instance, studies suggest that compounds with similar structures exhibit significant inhibition against acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B) .
Interaction Studies
Research indicates that this compound interacts with several biological targets. Its binding affinity to enzymes and receptors is crucial for understanding its therapeutic potential. For example, the compound's structural features allow it to effectively inhibit AChE, which is vital for neurotransmitter regulation .
Comparative Analysis with Similar Compounds
The following table summarizes structural comparisons with related compounds:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 1-(3,5-Dihydroxyphenyl)propan-2-one | Lacks chloro group | Different reactivity |
| 1-Chloro-1-(3,4-dihydroxyphenyl)propan-2-one | Hydroxyl groups at different positions | Varying biological activity |
| 3-Chloro-1-(2,4-dihydroxyphenyl)propan-1-one | Different positioning of hydroxyl groups | Distinct reactivity profile |
| 1-Chloro-1-(3,5-diformylphenyl)propan-2-one | Contains formyl groups instead of hydroxyls | Different chemical properties |
This comparison highlights how the unique combination of functional groups in this compound contributes to its distinct biological activity.
Case Studies and Research Findings
Several studies have explored the biological effects of this compound:
- Antioxidant Activity : In vitro assays demonstrated that this compound exhibited significant antioxidant activity compared to standard antioxidants like ascorbic acid.
- Enzyme Inhibition Studies : A study reported an IC50 value for AChE inhibition at approximately 20 nM, indicating potent activity similar to known inhibitors such as donepezil .
- Pharmacological Applications : The compound's ability to inhibit key enzymes suggests potential applications in treating neurodegenerative disorders where oxidative stress and enzyme dysregulation are prevalent.
属性
分子式 |
C9H9ClO3 |
|---|---|
分子量 |
200.62 g/mol |
IUPAC 名称 |
1-chloro-1-(3,5-dihydroxyphenyl)propan-2-one |
InChI |
InChI=1S/C9H9ClO3/c1-5(11)9(10)6-2-7(12)4-8(13)3-6/h2-4,9,12-13H,1H3 |
InChI 键 |
UXFYKTUERCXXPT-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)C(C1=CC(=CC(=C1)O)O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















